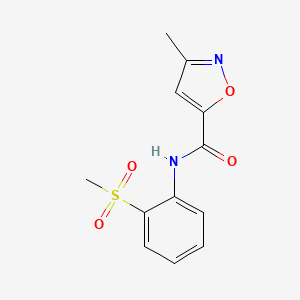

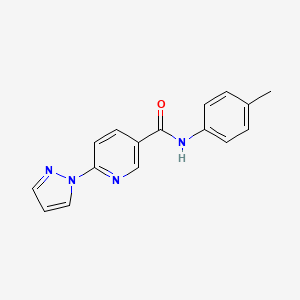

(Z)-ethyl 2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5-dimethylthiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of (Z)-ethyl 2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5-dimethylthiophene-3-carboxylate and its derivatives typically involves the Knoevenagel condensation reaction. This method is characterized by the condensation of active methylene groups with substituted benzaldehydes, leading to the formation of compounds with significant in vitro antioxidant and in vivo anti-inflammatory activities. The use of eco-friendly and readily available reagents, along with a clean and efficient synthetic procedure, highlights the practicality and robustness of this synthesis method (Acrylamido, K. Madhavi, & Sree Ramya, 2017).

Molecular Structure Analysis

Molecular structure analysis, particularly through single crystal X-ray diffraction, plays a crucial role in understanding the geometrical configuration of these compounds. It has been demonstrated that the molecular geometries of polymorphs of related compounds are consistent across different forms, with specific hydrogen bonding patterns contributing to their stability. These analyses provide essential insights into the compounds' structural characteristics, which are critical for their chemical behavior and potential applications (A. Ramazani, H. Ahankar, K. Ślepokura, Tadeusz Lis, & S. Joo, 2019).

Chemical Reactions and Properties

The chemical reactivity of This compound derivatives is diverse, allowing for various chemical transformations and the synthesis of compounds with potential anti-rheumatic properties. The interaction with metal ions to form complexes demonstrates the compound's ability to participate in coordination chemistry, leading to materials with significant biological effects (Y. Sherif & N. Hosny, 2014).

Physical Properties Analysis

The physical properties, including crystal packing and hydrogen bonding patterns, are critical for understanding the stability and solubility of these compounds. Studies have shown that these compounds form stable crystal structures with specific intermolecular interactions, contributing to their physical stability and potentially affecting their biological activity (Dehua Zhang, Xiaoyan Zhang, & Lijuan Guo, 2009).

科学的研究の応用

Synthesis and Antioxidant Activities

A study by Madhavi and Sreeramya (2017) focused on synthesizing novel compounds, including (Z)-ethyl 2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5-dimethylthiophene-3-carboxylates, to evaluate their antioxidant and anti-inflammatory activities. The compounds showed greater antioxidant activity when they contained phenolic substitution, and selected compounds demonstrated notable anti-inflammatory activity (Madhavi & Sreeramya, 2017).

Structural Analysis

A study by Ramazani et al. (2019) performed a single-crystal X-ray structure analysis of two polymorphs of a closely related compound. The study revealed the molecular geometries and the presence of specific hydrogen bonds between adjacent molecules, contributing to the understanding of the molecular structure of related compounds (Ramazani et al., 2019).

Antimicrobial Evaluation

Spoorthy et al. (2021) investigated ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates for their antimicrobial activity. The study, involving docking studies and evaluation of anti-microbial activity, contributes to understanding the potential use of related compounds in antimicrobial applications (Spoorthy et al., 2021).

Anti-Rheumatic Potential

Research by Sherif and Hosny (2014) focused on the anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes. The study revealed significant antioxidant, analgesic, and anti-rheumatic effects, indicating the potential therapeutic applications of related compounds in rheumatic conditions (Sherif & Hosny, 2014).

Synthesis and Characterization

Johnson et al. (2006) detailed the synthesis and characterization of a related compound, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate. The study includes spectrometric identifications and provides insights into the structural aspects of these types of compounds (Johnson et al., 2006).

作用機序

Mode of Action

The compound’s mode of action is not fully understood. It is hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and ionic interactions. These interactions may lead to changes in the conformation or activity of the target, resulting in altered cellular processes .

Biochemical Pathways

The compound may affect various biochemical pathways. Given its structure, it could potentially interfere with pathways involving similar structures or functional groups. The specific pathways and their downstream effects are yet to be elucidated .

Result of Action

Based on its structure, it may have potential antiviral or anticancer activity . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by pH changes, while its efficacy could be influenced by interactions with other molecules in the cellular environment .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl 2-[[(Z)-3-(2-chlorophenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S/c1-4-25-19(24)16-11(2)12(3)26-18(16)22-17(23)14(10-21)9-13-7-5-6-8-15(13)20/h5-9H,4H2,1-3H3,(H,22,23)/b14-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPPWYHMESHTTF-ZROIWOOFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CC=CC=C2Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C\C2=CC=CC=C2Cl)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2492108.png)

![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B2492113.png)

![(E)-4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxo-2-butenoic acid](/img/structure/B2492115.png)

![5-methyl-N~4~-[3-(trifluoromethyl)phenyl]-3,4-isoxazoledicarboxamide](/img/structure/B2492116.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2492117.png)

![12-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2492119.png)

![(2E)-2-cyano-N-(2,6-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2492123.png)

![N-(2-chlorophenyl)-2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)acetamide](/img/structure/B2492125.png)

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopropanecarboxamide](/img/structure/B2492126.png)